molecular formula C7H16NO2P B14614474 2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane CAS No. 59758-21-3

2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane

Cat. No.: B14614474
CAS No.: 59758-21-3
M. Wt: 177.18 g/mol
InChI Key: VGJJYMSRXRXHPW-UHFFFAOYSA-N
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Description

2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane is a chemical compound that belongs to the class of organic compounds known as methoxypyrazines. These compounds are characterized by the presence of a methoxyl group attached to a pyrazine ring. Methoxypyrazines are known for their distinctive odors, which can be detected at very low concentrations .

Preparation Methods

The synthesis of 2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane typically involves the reaction of appropriate pyrazine derivatives with methanol and isopropyl groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .

Chemical Reactions Analysis

2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane involves its interaction with specific molecular targets, such as olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that leads to the perception of its odor. The exact molecular pathways involved in its biological effects are still under investigation .

Comparison with Similar Compounds

2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane can be compared with other methoxypyrazines, such as:

Properties

CAS No.

59758-21-3

Molecular Formula

C7H16NO2P

Molecular Weight

177.18 g/mol

IUPAC Name

2-methoxy-3-propan-2-yl-1,3,2-oxazaphosphinane

InChI

InChI=1S/C7H16NO2P/c1-7(2)8-5-4-6-10-11(8)9-3/h7H,4-6H2,1-3H3

InChI Key

VGJJYMSRXRXHPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCOP1OC

Origin of Product

United States

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